molecular formula C21H17N3OS B2357923 3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863592-44-3

3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2357923
CAS No.: 863592-44-3
M. Wt: 359.45
InChI Key: KCKANTPYIQREQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. This compound functions by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking receptor autophosphorylation and subsequent downstream signaling through key pathways such as MAPK/ERK and PI3K/AKT. Dysregulation of FGFR signaling is a well-established driver of tumorigenesis, angiogenesis, and resistance to therapy in various cancers. Consequently, this inhibitor is a critical research tool for investigating the pathological roles of FGFRs in preclinical models of cancers, including urothelial carcinoma , glioblastoma , and other solid tumors characterized by FGFR amplifications or mutations. Its application extends beyond oncology to the study of aberrant FGF signaling in skeletal development disorders and tissue fibrosis. Researchers utilize this compound to elucidate the molecular mechanisms of FGFR-driven diseases and to explore potential therapeutic strategies targeting this receptor family.

Properties

IUPAC Name

3,4-dimethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-13-8-9-15(11-14(13)2)19(25)23-17-6-3-5-16(12-17)20-24-18-7-4-10-22-21(18)26-20/h3-12H,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKANTPYIQREQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo[5,4-b]pyridine core, which can be synthesized through the reaction of hydrazonoyl halides with appropriate precursors in the presence of ethanol and triethylamine . The benzamide moiety is then introduced through a coupling reaction with 3,4-dimethylbenzoic acid under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Thiazolo[5,4-b]pyridine Derivatives
  • Compound 6h (3-(Trifluoromethyl)phenyl-substituted) : Exhibits moderate c-KIT inhibition (IC₅₀ = 9.87 µM). The 3-trifluoromethyl group fits into hydrophobic pockets, enhancing binding affinity. Replacing the amide linker with urea or inserting a methylene group (6i, 6j) abolishes activity, highlighting the critical role of the amide bond .
  • 2,4-Dimethoxy Analogs (CAS 863589-44-0): Features methoxy groups instead of methyl substituents.
  • Such derivatives are used in screening libraries but lack detailed biological characterization .
Pyrazolo[3,4-b]pyridine Derivatives
  • 4-Methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-3-[(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide : A tyrosine kinase inhibitor with a pyrazolo-pyridine core. The ethynyl linkage and trifluoromethyl group contribute to its antineoplastic activity, differing from thiazolo-based compounds in selectivity and potency .

Key Research Findings

  • Structure-Activity Relationships (SAR) :
    • The amide linker in thiazolo[5,4-b]pyridine benzamides is essential for kinase inhibition; substitutions (e.g., urea) disrupt activity .
    • Hydrophobic substituents (methyl, trifluoromethyl) improve binding to kinase pockets, while polar groups (methoxy) may enhance solubility at the cost of potency .
  • Molecular Docking Insights :
    • The 3,4-dimethyl groups in the target compound likely occupy hydrophobic regions of kinase domains, analogous to the 3-trifluoromethyl group in 6h .

Biological Activity

3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound notable for its unique thiazole and pyridine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. The molecular formula of this compound is C19H19N3SC_{19}H_{19}N_{3}S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.

Chemical Structure

The structural features of 3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide include:

  • A dimethyl group at the 3 and 4 positions.
  • A thiazolo-pyridine moiety linked to a phenyl group.
  • A benzamide functional group , which may enhance its pharmacological properties.

Anticancer Properties

Research indicates that compounds containing thiazole and pyridine moieties exhibit significant biological activities. Specifically, 3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has shown potential as an anticancer agent . Studies suggest that derivatives of thiazoles and pyridines can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or disrupting essential cellular pathways for cancer survival .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis and inhibits cell proliferation
AntimicrobialPotential inhibition of bacterial virulence factors
Enzyme InhibitionTargets specific enzymes related to cancer progression

The precise mechanism by which 3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may:

  • Interact with specific protein targets involved in cancer cell signaling.
  • Disrupt cellular pathways that are critical for cancer cell survival and proliferation.
  • Induce reactive oxygen species (ROS) production leading to oxidative stress in cancer cells.

Case Studies

Several studies have highlighted the efficacy of thiazole and pyridine derivatives in preclinical models:

  • In Vitro Studies : A study demonstrated that compounds similar to 3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide significantly reduced the viability of breast cancer cell lines at concentrations as low as 10 μM .
  • In Vivo Studies : Animal models treated with thiazole derivatives showed a marked reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptotic activity within tumor tissues .

Synthesis and Development

The synthesis of 3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. Common methods include:

  • Formation of the thiazolo-pyridine core.
  • Coupling with a benzamide derivative under controlled conditions using solvents like ethanol and catalysts such as triethylamine.

Table 2: Synthetic Pathway Overview

StepDescription
Step 1Synthesis of thiazolo-pyridine core
Step 2Coupling with benzamide derivative
Step 3Purification and characterization

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3,4-Dimethyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including Suzuki–Miyaura coupling for aryl-aryl bond formation (palladium catalysts, boronic acid derivatives) and amidation steps. Critical parameters include temperature control (e.g., 100°C for cross-coupling), solvent selection (DMF, dichloromethane), and purification via preparative HPLC . For example, intermediates like thiazolo[5,4-b]pyridine cores are synthesized via cyclization of thiourea derivatives under reflux with POCl₃ .

Q. Which spectroscopic and analytical methods confirm the compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₀H₁₈N₂OS).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 columns).
  • Infrared Spectroscopy (IR) : Validates functional groups (amide C=O stretch ~1650 cm⁻¹) .

Q. What are the primary biological targets and mechanisms of action for this compound?

  • Methodological Answer : The compound targets kinases (e.g., PI3Kα, IC₅₀ = 9.87 µM) and epigenetic regulators (sirtuins). PI3K inhibition disrupts Akt/mTOR signaling, validated via radiometric kinase assays . For sirtuin modulation, fluorescence-based deacetylase assays using acetylated p53 peptides are employed .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in enzymatic inhibitory data across kinase targets?

  • Methodological Answer : Contradictions arise from differential binding pocket interactions (e.g., c-KIT vs. PI3Kα). Strategies:

  • Molecular Docking : Simulate binding modes (e.g., 3-trifluoromethylphenyl fits hydrophobic pockets in c-KIT but not PI3Kα) .
  • Mutagenesis Assays : Replace key residues (e.g., Lys802 in PI3Kα) to assess binding affinity shifts.
  • Selectivity Profiling : Screen against kinase panels (e.g., 48-kinase assay) to identify off-target effects .

Q. What methodological approaches enhance aqueous solubility without compromising target affinity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate groups at the benzamide moiety, cleaved in vivo by phosphatases .
  • Salt Formation : Use hydrochloride or sodium salts (e.g., sulfonamide protonation at pH 7.4) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm via dynamic light scattering) .

Q. How to design experiments assessing efficacy in imatinib-resistant cancer models?

  • Methodological Answer :

  • Resistance Models : Generate c-KIT T670I mutant Ba/F3 cells via CRISPR-Cas9 .
  • Combination Therapy : Test synergy with mTOR inhibitors (e.g., everolimus) using Chou-Talalay analysis (combination index <1.0).
  • Pharmacodynamic Markers : Measure p-Akt (Ser473) and apoptosis (Annexin V/PI flow cytometry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.